molecular formula C12H12O3 B1438886 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one CAS No. 33038-32-3

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one

Cat. No. B1438886
CAS RN: 33038-32-3
M. Wt: 204.22 g/mol
InChI Key: HZHJVKJXTREWKL-UHFFFAOYSA-N
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Description

“1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one” is a chemical compound with the CAS Number: 33038-32-3. It has a molecular weight of 204.23 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one” were not found, benzofuran derivatives have been synthesized using various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone . Its InChI code is 1S/C12H12O3/c1-7-10-6-9 (14-3)4-5-11 (10)15-12 (7)8 (2)13/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 97-98°C .

Scientific Research Applications

Compounds Related to Benzofuran

  • New Lignan, Benzofuran, and Sesquiterpene Derivatives : Research on Leontopodium alpinum roots has identified compounds including a benzofuran derivative. These compounds were characterized by spectroscopic studies, indicating the potential for benzofuran derivatives in natural product research (Dobner et al., 2003).

  • Synthesis of Benzofuran Derivatives : A study on the synthesis and reduction of benzofuran derivatives, including those with halogen and nitro groups, shows the versatility of benzofuran compounds in chemical synthesis (Kwiecień & Szychowska, 2006).

  • Toxicokinetics of NBOMe Derivatives : This research explores the toxicokinetics of NBOMe derivatives, which includes benzofuran analogues. It provides crucial insights for forensic and clinical toxicology (Richter et al., 2019).

  • Antimitotic Activity of Benzofuran Compounds : A study on benzofuran linked tetralones shows potential antimitotic activity, highlighting the application of benzofuran derivatives in medical research (Umesha et al., 2018).

Miscellaneous Applications

  • Dielectric and Thermal Properties : Research on methacrylate polymers bearing chalcone side groups includes the synthesis of a benzofuran compound. This illustrates the role of benzofuran derivatives in material science (Çelik & Coskun, 2018).

  • Synthesis and Optical Properties : A study on the synthesis and control of spectroscopic, optical, and conductivity properties of a benzofuran derivative shows the importance of these compounds in optical applications (Coskun et al., 2022).

  • Synthesis and NMR Analysis : Research on the synthesis of psychedelic tryptamines and benzofuran analogues, including NMR spectroscopic analysis, demonstrates the applicability of benzofuran derivatives in analytical chemistry (Chapman, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran and its derivatives, including “1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one”, have been identified as promising structures for the development of new drugs, particularly antimicrobial agents . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-10-6-9(14-3)4-5-11(10)15-12(7)8(2)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHJVKJXTREWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one

CAS RN

33038-32-3
Record name 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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